[(2-methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride
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Overview
Description
The compound contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The thiazole ring is substituted with a methyl group at the 2-position and an amine group at the 4-position. The amine group is further substituted with a phenylthiophene group. The compound is a dihydrochloride, indicating that it carries two positive charges balanced by two chloride ions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and phenylthiophene rings. The electron-donating methyl group and electron-withdrawing amine group would influence the electronic distribution and reactivity of the thiazole ring .Chemical Reactions Analysis
As a thiazole derivative, this compound could participate in various chemical reactions. The reactivity of the thiazole ring can be modulated by the substituents. The amine group could act as a nucleophile in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine group and nonpolar thiazole and phenylthiophene rings could impact its solubility, melting point, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2-methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with 5-phenylthiophene-2-carbaldehyde to form the corresponding imine intermediate. This intermediate is then reduced using sodium borohydride to yield the desired amine product, which is subsequently reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methyl-1,3-thiazole-4-carbaldehyde", "5-phenylthiophene-2-carbaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-methyl-1,3-thiazole-4-carbaldehyde with 5-phenylthiophene-2-carbaldehyde in the presence of a suitable solvent and a catalyst to form the corresponding imine intermediate.", "Step 2: Reduce the imine intermediate using sodium borohydride in the presence of a suitable solvent to yield the desired amine product.", "Step 3: React the amine product with hydrochloric acid to form the dihydrochloride salt of the final compound." ] } | |
CAS No. |
2418727-88-3 |
Molecular Formula |
C16H18Cl2N2S2 |
Molecular Weight |
373.4 |
Purity |
85 |
Origin of Product |
United States |
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